

Technical Guide: Spectroscopic Data Analysis of 3-Chloropiperidine

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Compound of Interest

Compound Name: 3-Chloropiperidine

CAS No.: 50564-59-5

Cat. No.: B1606579

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Introduction & Structural Significance

3-Chloropiperidine (CAS: 2167-83-1 for free base; 148096-22-4 for HCl salt) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its analysis is non-trivial due to two factors: conformational flexibility (chair flipping) and stereoelectronic effects (anomeric-like effects) that deviate from standard cyclohexane models.

This guide provides a rigorous framework for the spectroscopic characterization of **3-Chloropiperidine**, focusing on the hydrochloride salt, which is the standard stable form used in synthesis.

Core Structural Challenges

- **Chirality:** The C3 carbon is a stereocenter. Commercial samples are often racemic, but enantiopure forms are critical for drug efficacy.
- **Conformational Preference:** Unlike chlorocyclohexane, where the bulky chlorine prefers the equatorial position, protonated **3-chloropiperidine** favors the axial chlorine conformation. This "anomalous" preference is driven by electrostatic interactions between the protonated nitrogen and the electronegative halogen (gauche effect). This profoundly alters

H NMR coupling constants.

Sample Preparation & Handling

Proper sample preparation is the first step in ensuring data integrity.

Parameter	Protocol	Rationale
Solvent Selection	DMSO-d	The salt is insoluble in CDCl
	or D	. DMSO prevents rapid H/D exchange of the ammonium proton.
	O (for HCl salt)	
Free Base Prep	Neutralize with NaHCO , extract into CDCl	Only necessary if observing the lone pair effect or N-H chemical shift in non-polar environments.
Concentration	10–15 mg in 0.6 mL	Optimal S/N ratio for C acquisition without viscosity broadening.
Reference	TMS (0.00 ppm) or Residual Solvent	DMSO quintet (2.50 ppm) is the standard internal reference for this system.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5]

Conformational Logic & Coupling Constants

The determination of the chlorine atom's orientation (axial vs. equatorial) is performed by analyzing the coupling of the proton at C3 (

).

- Scenario A (Equatorial Cl):

is axial. It has two large trans-diaxial couplings (

Hz) with

and

. Signal appears as a wide triplet of triplets (tt).

- Scenario B (Axial Cl - PREFERRED in Salt):

is equatorial. It lacks large trans-diaxial couplings. All couplings (

and

) are small (

Hz). Signal appears as a narrow multiplet or broad singlet.

H NMR Data (400 MHz, DMSO-d)

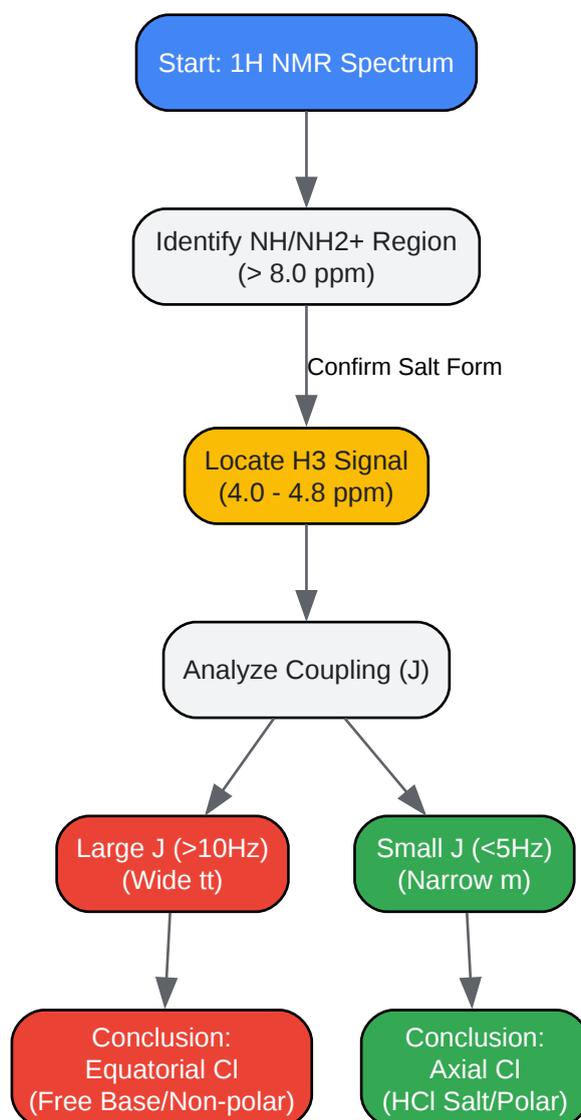
Note: Chemical shifts are approximate for the HCl salt form.

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
NH	9.0 - 9.5	Broad Singlet	-	Ammonium protons (exchangeable with D O).
H3	4.4 - 4.6	Narrow Multiplet	< 5	Methine to Cl. Deshielded by Cl. Equatorial H indicates Axial Cl.
H2	3.2 - 3.5	Multiplet	-	to N. Deshielded by N . Diastereotopic protons split.
H6	2.9 - 3.2	Multiplet	-	to N. Distinct from H2 due to lack of Cl neighbor.
H4/H5	1.5 - 2.1	Complex M	-	Methylene backbone. High order coupling effects common.

C NMR Data (100 MHz, DMSO-d)

Position	(ppm)	Type	Assignment Logic
C3	53.0 - 55.0	CH	to Cl. Significant deshielding.
C2	48.0 - 50.0	CH	to N, to Cl.
C6	43.0 - 45.0	CH	to N, distal to Cl.
C4	30.0 - 32.0	CH	to Cl.[2]
C5	20.0 - 22.0	CH	Most shielded methylene.

Visualization: NMR Assignment Workflow



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Figure 1: Decision logic for determining the stereochemical conformation of the chlorine substituent based on H3 coupling constants.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and the presence of the halogen.

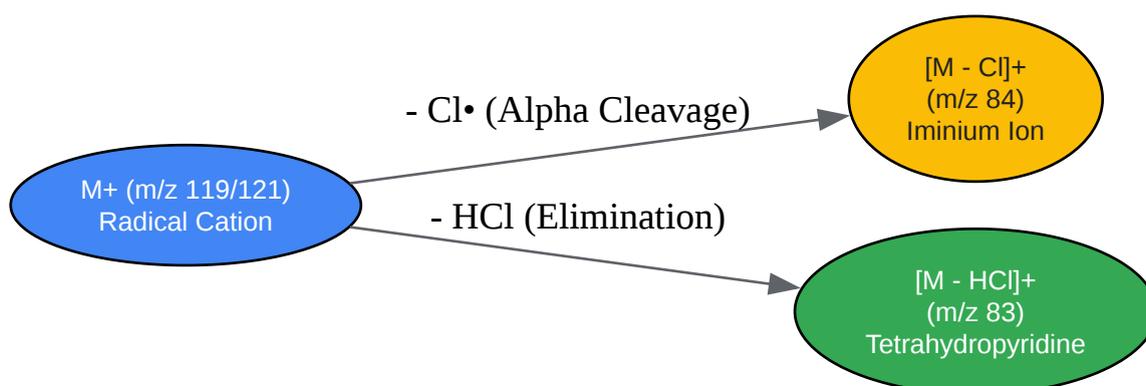
Ionization & Isotope Pattern

- Method: ESI (Electrospray Ionization) in Positive Mode is preferred for the salt. EI (Electron Impact) for the free base.

- Molecular Ion (M^+):
 - 119: Corresponding to ^{35}Cl isotope.
 - 121: Corresponding to ^{37}Cl isotope.
 - Ratio: The 3:1 intensity ratio between 119 and 121 is the definitive signature of a monochlorinated compound.

Fragmentation Pathways (EI)

- -Cleavage: The dominant pathway driven by the nitrogen lone pair.
 - Cleavage of the C2-C3 bond is less favorable than C6-C5 due to the Cl substituent, but both occur.
 - Formation of iminium ions ($[M - \text{Cl}]^+$, m/z 84, loss of Cl radical) is common.
- Loss of HCl: A characteristic neutral loss of 36/38 Da, typically yielding a dehydropiperidine cation ($[M - \text{HCl}]^+$, m/z 83).



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

IR is used primarily for rapid purity checks (water content, salt formation).

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3300 - 3500	Broad band. ^[3] In the HCl salt, this overlaps with -NH modes and appears as a very broad "ammonium band" (2500-3200 cm ⁻¹).
C-H Stretch	2850 - 2950	Sharp aliphatic stretches.
C-Cl Stretch	600 - 800	Strong band in the fingerprint region. Often split due to rotational isomers.
Fingerprint	< 1400	Unique pattern used for identity verification against a standard.

References

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- Mass Spectrometry of Piperidines
 - Fragmentation Patterns: "Mass Spectrometry - Fragmentation Patterns." [4][5] Chemistry LibreTexts.
- Spectral Databases
 - Piperidine Base Spectra: NIST Chemistry WebBook. [6]

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